molecular formula C7H11ClN2O2 B2446389 3-(Azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride CAS No. 2260933-33-1

3-(Azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride

Cat. No. B2446389
CAS RN: 2260933-33-1
M. Wt: 190.63
InChI Key: SRWZSUODLIAEIH-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the CAS Number: 2260933-33-1 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is 1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a powder with a molecular weight of 190.63 . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthetic Strategies of Spiro-Azetidin-2-One

Spiro heterocycles such as spiro-azetidin-2-one, -pyrrolidine, -indol (one) and -pyran derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Construction of Spirocyclic Compounds

Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics .

Synthesis of Steroidal Spiro- β -Lactams

The synthesis of steroidal spiro- β -lactams, bearing a cyanohydrin functional group, from steroidal dienamides has been reported . The spirocyclic products were obtained in low to moderate yields under mild conditions and short reaction time in a one-pot procedure .

Synthesis of 3-Pyrrole-Substituted 2-Azetidinones

A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . Following this method, a series of 3-pyrrole- substituted 2-azetidinones have been synthesized with a variety of substituents at N-1 and at C-4 .

Inhibitors of PBP3

The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains and calls for further optimisation to improve antibacterial activity against P. aeruginosa .

Kinase Inhibition

These compounds showed nanomolar activity against CK1γ and CK1ε, thus suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to not eat, drink or smoke when using this product .

properties

IUPAC Name

3-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWZSUODLIAEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride

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